![molecular formula C21H35N3O7 B001146 Lisinopril CAS No. 83915-83-7](/img/structure/B1146.png)
Lisinopril
Descripción general
Descripción
Lisinopril is an orally active angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension, heart failure, and acute myocardial infarction . It belongs to a class of drugs known as ACE inhibitors . It works by blocking a substance in the body that causes the blood vessels to tighten, resulting in the relaxation of blood vessels, lowering of blood pressure, and increased supply of blood and oxygen to the heart .
Synthesis Analysis
During the scale-up of the lisinopril process, one unknown impurity was observed and identified. The origin, synthesis, characterization, and control of this impurity have been described .Molecular Structure Analysis
The molecular formula of Lisinopril is C21H31N3O5 and its molecular weight is 405.50 .Chemical Reactions Analysis
Numerous analytical methods have been developed for the determination of lisinopril. These methods include Chromatographic methods, UV spectrophotometric methods, IR, Polarographic, Stress degradation, titration, and assay .Physical And Chemical Properties Analysis
Lisinopril is a lysine derivative of enalaprilat, the active angiotensin-converting enzyme (ACE) inhibitor metabolite of enalapril. Lisinopril decreases plasma concentrations of angiotensin II and aldosterone, and increases plasma renin activity .Aplicaciones Científicas De Investigación
Spectrophotometric Determination of Lisinopril in Medicines
Lisinopril’s primary amino group reacts with ninhydrin in an aqueous medium, and its carboxylic group reacts with copper (II) sulfate. These reactions form the basis for two simple, rapid, and green spectrophotometric methods for determining Lisinopril in medicines . The methods have been applied for the quantification of Lisinopril in tablets pertaining to three commercial formulations .
RP-HPLC Analytical Method for Determination of Lisinopril in Tablets
A new RP-HPLC method has been developed and optimized for analyzing Lisinopril from pure samples, full, and split tablet dosage forms . The method is simple, reproducible, and sensitive for the quantitative determination of Lisinopril .
Formulation and Evaluation of Lisinopril Orally Disintegrating Tablets
Lisinopril Dihydrate, a long-acting angiotensin-converting enzyme (ACE) inhibitor, is used to treat hypertension, heart failure, and myocardial infarction . To increase bioavailability and improve the onset of action, Lisinopril has been formulated into orally disintegrating tablets .
Quantitative Determination of Lisinopril Dihydrate in Pharmaceutical Preparations
Direct potentiometry has been used for the quantitative content determination of Lisinopril Dihydrate in pharmaceutical preparations .
Mecanismo De Acción
Target of Action
Lisinopril dihydrate, also known as Lisinopril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Pharmacokinetics
Lisinopril has a bioavailability of approximately 25%, but this can vary widely between individuals (6 to 60%) . The elimination half-life of Lisinopril is about 12 hours .
Action Environment
The action of Lisinopril can be influenced by various environmental factors. For instance, during major surgery or anesthesia with agents that produce hypotension, Lisinopril may block angiotensin II formation secondary to compensatory renin release . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 2.2 x 10-3, which means that the use of Lisinopril is predicted to present an insignificant risk to the environment .
Safety and Hazards
Lisinopril can cause abrupt swelling of your face, arms, legs, lips, tongue, throat, and intestines, which can be fatal . It can also cause low blood pressure, especially during the first few days of taking it . A persistent cough may also occur . It is not recommended during the entire duration of pregnancy as it may harm the baby .
Direcciones Futuras
Lisinopril shows promise in the treatment of congestive heart failure . It appears to reduce mortality in diabetic patients after myocardial infarction and may also improve neuropathy associated with diabetes . More studies are needed before the drug will be considered a mainstream medication for the treatment of conditions like proteinuric kidney disease caused by high amounts of protein in the urine .
Propiedades
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5.2H2O/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);2*1H2/t16-,17-,18-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRQXSDBMCMPNJ-ZUIPZQNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76547-98-3 (parent cpd), 82009-35-6 (sulfate (1:2)) | |
Record name | Lisinopril [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083915837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045600 | |
Record name | Lisinopril dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lisinopril dihydrate | |
CAS RN |
83915-83-7 | |
Record name | Lisinopril [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083915837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lisinopril dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-[(2S)-6-amino-2-[[(2S)-1-hydroxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LISINOPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7199S1YWR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Lisinopril?
A1: Lisinopril is a long-acting angiotensin-converting enzyme (ACE) inhibitor. It exerts its antihypertensive effect by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [] This leads to a decrease in peripheral vascular resistance and a reduction in blood pressure. [, ]
Q2: How does Lisinopril affect renin activity?
A2: By blocking the production of angiotensin II, Lisinopril removes the negative feedback loop that normally suppresses renin release. This leads to an increase in plasma renin activity (PRA). [, ]
Q3: Does Lisinopril affect aldosterone levels?
A3: Yes, Lisinopril indirectly reduces aldosterone levels. [] Angiotensin II stimulates aldosterone secretion from the adrenal glands. By blocking angiotensin II formation, Lisinopril reduces this stimulation, leading to lower aldosterone levels.
Q4: How does Lisinopril affect cardiac remodeling after a myocardial infarction?
A4: Studies like the GISSI-3 trial demonstrate that early administration of Lisinopril after a myocardial infarction can attenuate left ventricular dilatation, particularly in patients with larger infarcts. [] This suggests a role in limiting adverse cardiac remodeling following an infarction.
Q5: What is the molecular formula and weight of Lisinopril?
A5: The molecular formula of Lisinopril is C21H31N3O5, and its molecular weight is 405.489 g/mol.
Q6: How is Lisinopril absorbed and what factors affect its bioavailability?
A7: Lisinopril is incompletely absorbed after oral administration, with an estimated bioavailability of 25%. [] Co-administration with certain drugs, such as hydralazine, can significantly increase the area under the plasma concentration-time curve (AUC) of Lisinopril, suggesting an increase in bioavailability. []
Q7: How is Lisinopril eliminated from the body?
A8: Lisinopril is primarily eliminated unchanged in the urine. [, ]
Q8: Does renal function impact the pharmacokinetics of Lisinopril?
A9: Yes, renal function significantly influences the elimination of Lisinopril. Patients with chronic renal failure exhibit decreased clearance and prolonged half-life of Lisinopril compared to individuals with normal renal function. []
Q9: How effective is Lisinopril in lowering blood pressure in patients with mild to moderate hypertension?
A10: Multiple studies highlight the efficacy of Lisinopril in reducing blood pressure in patients with mild to moderate hypertension. [, , , , , , , ]
Q10: Does the time of day of Lisinopril administration impact its blood pressure-lowering effect?
A11: Research suggests that administration of Lisinopril once daily, whether in the morning or at bedtime, does not result in significant differences in blood pressure reduction. []
Q11: Does Lisinopril provide benefits beyond blood pressure reduction in patients with diabetes?
A12: Studies suggest that Lisinopril might improve insulin sensitivity in non-diabetic hypertensive patients. [] In diabetic patients, Lisinopril can reduce proteinuria, a key marker of diabetic nephropathy. [, ]
Q12: Does combining Lisinopril with other antihypertensive agents enhance its efficacy?
A13: Combining Lisinopril with other antihypertensive drugs, such as hydrochlorothiazide [, ] or amlodipine, [, ] often leads to more effective blood pressure control compared to monotherapy.
Q13: Can Lisinopril protect against organ damage in animal models of disease?
A14: Lisinopril demonstrates protective effects in various animal models. In a rat model of hypertensive nephropathy, Lisinopril improved renal function and limited the progression of renal injury. [] In a mouse model of obstructive cholestasis-induced liver fibrosis, Lisinopril attenuated liver injury and fibrosis. []
Q14: Does Lisinopril offer any benefits in the context of acute myocardial infarction?
A15: The GISSI-3 trial provided evidence that early treatment with Lisinopril in patients with acute myocardial infarction significantly reduced total mortality at 6 weeks. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.